molecular formula C7H15NO4 B1337830 Ethyl N-(2,2-dimethoxyethyl)carbamate CAS No. 71545-60-3

Ethyl N-(2,2-dimethoxyethyl)carbamate

Cat. No. B1337830
CAS RN: 71545-60-3
M. Wt: 177.2 g/mol
InChI Key: LBLQPBVEGKLIEU-UHFFFAOYSA-N
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Description

Ethyl carbamate, also known as urethane, is a compound that has been identified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is widely present in fermented food products and alcoholic beverages. Concerns about its potential health effects have led to extensive studies on its formation, metabolism, and the development of analytical methods for its detection in various food matrices. Strategies to mitigate its presence in food products have been explored, including physical, chemical, enzymatic, and genetic engineering methods. Additionally, natural products have been suggested to offer protection against EC-induced toxicity by modulating oxidative stress .

Scientific Research Applications

Carcinogenicity and Detection of Ethyl Carbamate

  • Carcinogenic Potential and Contaminant Concerns : Ethyl carbamate (urethane) has been reassessed for its carcinogenicity due to its frequent presence as a contaminant in fermented foods and beverages. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, indicating its potential to cause cancer in humans. The need for stringent monitoring of ethyl carbamate levels in food and beverage products is highlighted to minimize health risks (Baan et al., 2007).

  • Analytical Approaches for Quantification : The development of surface-enhanced Raman scattering (SERS) techniques for the quantitative detection of ethyl carbamate in alcoholic beverages presents a novel approach to ensuring safety and compliance with health regulations. This method, utilizing silver-coated gold nanoparticle colloids, demonstrates significant potential for in situ assessment and identification of ethyl carbamate in the alcoholic beverage industry, with detection limits indicating high sensitivity and specificity (Yang et al., 2013).

Mitigation and Prevention Strategies

  • Progress in Reducing Ethyl Carbamate in Beverages : The alcoholic beverages industry faces challenges in addressing the presence of ethyl carbamate due to its toxicity and carcinogenicity. Research has delved into various methods to reduce ethyl carbamate levels, including physical, chemical, enzymatic, and metabolic engineering technologies. This comprehensive review of both traditional and novel methods provides insight into the effectiveness and limitations of these strategies, guiding future developments in eliminating ethyl carbamate from alcoholic beverages on both laboratory and industrial scales (Zhao et al., 2013).

  • Genetic Engineering for Biodegradation : A promising study on the genetic engineering production of ethyl carbamate hydrolase from Acinetobacter calcoaceticus explores its application in degrading ethyl carbamate in Chinese liquor. The enzyme exhibited high specificity and stability under extreme conditions, including high ethanol concentrations and acidic environments, making it a viable option for reducing ethyl carbamate concentrations in fermented beverages without significantly affecting their flavor. This approach highlights the potential of biotechnological interventions in mitigating carcinogen exposure from dietary sources (Dong et al., 2022).

Safety And Hazards

Ethyl N-(2,2-dimethoxyethyl)carbamate is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It also has precautionary statements P280, P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl N-(2,2-dimethoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQPBVEGKLIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448356
Record name Ethyl N-(2,2-dimethoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(2,2-dimethoxyethyl)carbamate

CAS RN

71545-60-3
Record name Ethyl N-(2,2-dimethoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

214 g (2 mol) of ethyl chloroformate are added dropwise to 214 g (2 mol) of aminoacetaldehyde dimethyl acetal in 1 l of toluene and 90 g of NaOH in 500 ml of water at 10° C. The mixture is stirred at room temperature for a further 2 hours and the aqueous phase is separated off, saturated with sodium chloride and extracted with toluene. The toluene solutions are dried over magnesium sulphate and concentrated and the residue is distilled.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of NaOH (578.4 g, 14.46 mol) in H2O (2 L) was added to a solution of 2,2-dimethoxyethanamine (800 g, 7.6 mol) in toluene (2 L) and the resulting mixture was cooled to 0° C. using an ice bath. Ethyl chloroformate (825 g, 7.6 mol) was added dropwise while keeping the temperature near 10° C. The mixture was then stirred at r.t. overnight. The phases were then separated and the aqueous solution was saturated with solid NaCl. This solution was then extracted with toluene (1.25 L×3). The combined organic solutions were dried (Na2SO4) and concentrated in vacuo to give the title compound (1.123 kg, 83%) as colorless oil; 1H NMR: (CDCl3) 1.17 (3H, t), 3.14 (2H, s), 3.32 (6H, s), 4.02-4.07 (2H, m), 4.30 (1H, t).
Name
Quantity
578.4 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
825 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

A two-liter, three-necked round bottom flask was fitted with a 125-mL addition funnel and a digital thermometer probe. To this flask was added 65 g (618 mmol) of aminoacetaldehyde dimethyl acetal, 310 mL of toluene, and a solution of 27.8 g (695 mmol) of NaOH in 155 mL of water. This reaction mixture was cooled to 10° C. via ice bath. Ethyl chloroformate (59.1 mL, 618 mmol) was then added dropwise to the reaction mixture via addition funnel over a 15-20 minute period making sure the reaction temperature stayed near 10° C. Once addition was complete the reaction was stirred at room temperature for two hours. The aqueous layer was then separated, saturated with solid sodium chloride, and extracted with 3×50 mL of toluene. The toluene layers were combined, dried over magnesium sulfate, filtered, and concentrated in vacuo.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
59.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
155 mL
Type
solvent
Reaction Step Four

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